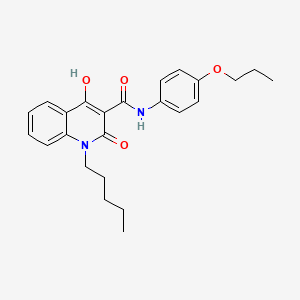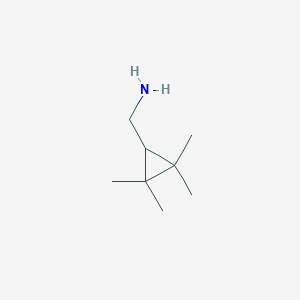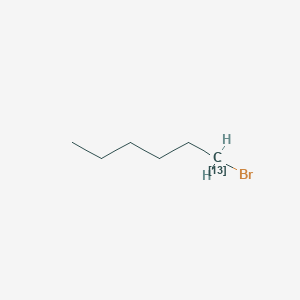
Tris(1,3-dichloro-2-propyl) Phosphate-d15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is a deuterated version of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. This compound is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. The deuterated form, this compound, is often used in scientific research to study the behavior and metabolism of the non-deuterated compound due to its similar chemical properties but distinct mass.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3C3D5Cl2OH+POCl3→C9D15Cl6O4P+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to remove impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(1,3-dichloro-2-propyl) Phosphate-d15 undergoes various chemical reactions, including:
Hydrolysis: Reaction with water leading to the breakdown of the phosphate ester bond.
Oxidation: Reaction with oxidizing agents, potentially forming phosphoric acid derivatives.
Substitution: Reaction with nucleophiles, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to replace chlorine atoms.
Major Products Formed
Hydrolysis: Produces 1,3-dichloro-2-propanol and phosphoric acid.
Oxidation: Forms various phosphoric acid derivatives.
Substitution: Results in the formation of substituted phosphates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used in a variety of scientific research applications, including:
Environmental Studies: To trace the environmental fate and transport of flame retardants.
Toxicology: To study the metabolism and toxicological effects of flame retardants in biological systems.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Tris(1,3-dichloro-2-propyl) Phosphate.
Material Science: To investigate the flame-retardant properties of materials treated with the compound.
Wirkmechanismus
The flame-retardant action of Tris(1,3-dichloro-2-propyl) Phosphate-d15 involves the release of phosphorus-containing radicals during combustion, which interfere with the flame propagation process. These radicals act by scavenging free radicals in the flame, thereby reducing the heat release rate and slowing down the combustion process. The molecular targets include the reactive species in the flame, and the pathways involved are primarily radical-mediated reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-chloroethyl) Phosphate
- Tris(2,3-dibromopropyl) Phosphate
- Tris(1-chloro-2-propyl) Phosphate
Comparison
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. Compared to Tris(2-chloroethyl) Phosphate and Tris(2,3-dibromopropyl) Phosphate, it has different halogen substitutions, which can influence its reactivity and flame-retardant efficiency. The presence of deuterium atoms also provides a distinct advantage in tracing studies and metabolic research.
Eigenschaften
Molekularformel |
C9H15Cl6O4P |
|---|---|
Molekulargewicht |
446.0 g/mol |
IUPAC-Name |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
InChI-Schlüssel |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |
Kanonische SMILES |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


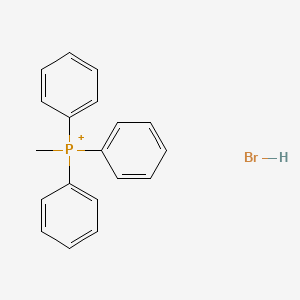



![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)

![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B12054610.png)
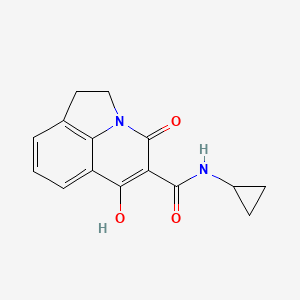

![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)
